molecular formula C13H12FN B1334310 (4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine CAS No. 884504-18-1

(4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine

Cat. No.: B1334310
CAS No.: 884504-18-1
M. Wt: 201.24 g/mol
InChI Key: MLXCERLVQPYBIA-UHFFFAOYSA-N
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Description

(4’-Fluoro[1,1’-biphenyl]-2-YL)methanamine is an organic compound that belongs to the class of biphenyl derivatives It features a biphenyl structure with a fluorine atom at the 4’ position and a methanamine group at the 2-YL position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Fluoro[1,1’-biphenyl]-2-YL)methanamine typically involves a multi-step process. One common method starts with the fluorination of biphenyl to introduce the fluorine atom at the desired position. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of (4’-Fluoro[1,1’-biphenyl]-2-YL)methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve high-quality products.

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

[2-(4-fluorophenyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXCERLVQPYBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396178
Record name 1-(4'-Fluoro[1,1'-biphenyl]-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-18-1
Record name 1-(4'-Fluoro[1,1'-biphenyl]-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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